molecular formula C14H15ClN4S B12042308 2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide CAS No. 477731-14-9

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide

Cat. No.: B12042308
CAS No.: 477731-14-9
M. Wt: 306.8 g/mol
InChI Key: VQTWWNJZUKBGQA-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a chloro and methyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aniline or thiol in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloro-7-methylquinolin-3-yl)methylene)malononitrile
  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline

Uniqueness

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is unique due to its specific structural features, such as the presence of the hydrazinecarbothioamide moiety and the specific substitution pattern on the quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

477731-14-9

Molecular Formula

C14H15ClN4S

Molecular Weight

306.8 g/mol

IUPAC Name

1-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C14H15ClN4S/c1-3-16-14(20)19-17-8-11-7-10-5-4-9(2)6-12(10)18-13(11)15/h4-8H,3H2,1-2H3,(H2,16,19,20)/b17-8+

InChI Key

VQTWWNJZUKBGQA-CAOOACKPSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=C(N=C2C=C(C=CC2=C1)C)Cl

Canonical SMILES

CCNC(=S)NN=CC1=C(N=C2C=C(C=CC2=C1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.